molecular formula C6H10N2O B12989578 6-Amino-4-azaspiro[2.4]heptan-5-one

6-Amino-4-azaspiro[2.4]heptan-5-one

Cat. No.: B12989578
M. Wt: 126.16 g/mol
InChI Key: KVZAAJUMEBPFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-azaspiro[2.4]heptan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered ring and a four-membered ring, with an amino group at the 6-position and a ketone group at the 5-position. The spirocyclic structure imparts significant rigidity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-azaspiro[2.4]heptan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-azaspiro[2.4]heptan-5-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Amino-4-azaspiro[2.4]heptan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-azaspiro[2.4]heptan-5-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides rigidity, enhancing binding affinity. The compound may inhibit enzymes by binding to their active sites or alter protein function by interacting with specific residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-azaspiro[2.4]heptan-5-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a ketone group allows for diverse chemical modifications, making it a versatile compound in various research fields .

Biological Activity

6-Amino-4-azaspiro[2.4]heptan-5-one, a compound with a unique spirocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its seven-membered ring that incorporates both nitrogen and carbon atoms. Its molecular formula is C7_{7}H12_{12}N2_{2}O, with a molecular weight of approximately 162.62 g/mol. The spirocyclic nature of this compound allows for diverse chemical modifications, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems. Preliminary studies suggest that it can modulate enzyme activity, which may influence metabolic pathways critical for therapeutic applications. The compound's structural features enable it to act as a lead compound in drug discovery processes targeting diseases such as viral infections and neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : In related studies, compounds structurally similar to this compound have demonstrated anticonvulsant properties. For instance, a derivative showed an effective dose (ED50_{50}) of 12.5 mg/kg in mouse models using the maximal electroshock (MES) test, indicating significant neuroprotective effects compared to established anticonvulsants like phenytoin .
  • Antiviral Potential : The compound has been identified as a potential intermediate in the synthesis of hepatitis C virus NS5A inhibitors, highlighting its relevance in antiviral drug development .
  • Enzyme Modulation : The ability of this compound to interact with specific enzymes suggests it may play a role in modulating metabolic pathways, which could be beneficial in treating various metabolic disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesDistinctive Properties
5-Azaspiro[2.4]heptan-6-oneSimilar spirocyclic structureDifferent reactivity due to amino position
4-Azaspiro[2.4]heptan-5-oneVariations in functional groups attachedUnique binding characteristics
(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochlorideContains additional functional groupsPotentially different biological activities

The comparison highlights how the specific arrangement of functional groups in this compound contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Anticonvulsant Activity : A study synthesized various derivatives and tested their anticonvulsant efficacy using MES and subcutaneous pentylenetetrazole (scPTZ) models, revealing that certain derivatives provided significant protection against seizures while maintaining low toxicity levels .
  • Antiviral Applications : Research has indicated that derivatives of this compound are being explored for their potential as antiviral agents, particularly against hepatitis C virus, showcasing their importance in drug development pipelines .
  • Mechanistic Studies : Investigations into the mechanism of action have revealed that these compounds can act as ligands for specific receptors or enzymes, modulating their activity and potentially leading to therapeutic benefits across various conditions.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

6-amino-4-azaspiro[2.4]heptan-5-one

InChI

InChI=1S/C6H10N2O/c7-4-3-6(1-2-6)8-5(4)9/h4H,1-3,7H2,(H,8,9)

InChI Key

KVZAAJUMEBPFDG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.